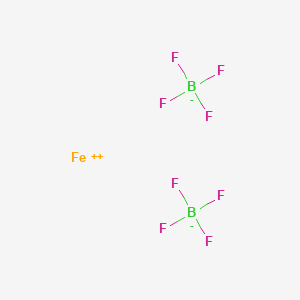

Tétrafluoroborate de fer(II)

Vue d'ensemble

Description

Iron(II) tetrafluoroborate is a chemical compound that can form various complexes with different ligands, leading to a range of structures and properties. The compound is associated with iron(II) centers that can exhibit spin-crossover behavior, where the spin state of the iron can be switched between high-spin (HS) and low-spin (LS) states under certain conditions, such as changes in temperature .

Synthesis Analysis

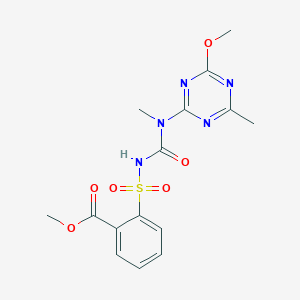

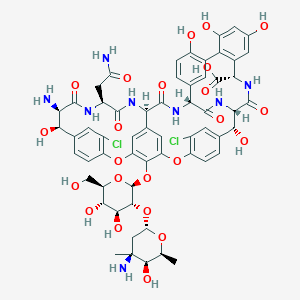

The synthesis of iron(II) tetrafluoroborate complexes can involve different starting materials and conditions. For instance, the reaction of 1-alkyl substituted tetrazoles with iron(III) tetrafluoroborate leads to the formation of hexacoordinated iron(II) complexes . Similarly, the reaction of 3-(pyridin-2-yl)-1,2,4-triazole with hexaaquairon(II) tetrafluoroborate results in a tris[3-(2-pyridyl)-1,2,4-triazole]iron(II) spin-crossover complex . These syntheses typically yield octahedrally coordinated iron(II) centers with various ligands.

Molecular Structure Analysis

The molecular structures of iron(II) tetrafluoroborate complexes are often determined by single-crystal X-ray diffraction. These structures can exhibit significant diversity depending on the ligands involved. For example, a complex with bis(tetrazole) ligands forms a three-dimensional interlocked structure with octahedral coordination of iron(II) . Another complex with 3-(2-pyridyl)-1,2,4-triazole ligands also shows an octahedral coordination in a mer-configuration . The Fe-N bond lengths and the overall geometry can vary with the spin state of the iron(II) center.

Chemical Reactions Analysis

Iron(II) tetrafluoroborate complexes can participate in various chemical reactions. For example, they can be used in the catalytic hydrodefluorination of fluorocarbons, where the iron(II) fluoride complexes activate C-F bonds to facilitate the reaction . The complexes can also undergo spin-crossover transitions, which are reversible changes in the spin state of the iron(II) center, often induced by temperature changes .

Physical and Chemical Properties Analysis

The physical and chemical properties of iron(II) tetrafluoroborate complexes are closely related to their molecular structures. Spin-crossover complexes, for instance, exhibit sharp transitions between HS and LS states, which can be detected by magnetic susceptibility measurements and Mössbauer spectroscopy . The solubility, thermal properties, and electrochemical characteristics of these complexes can vary widely and are influenced by the nature of the ligands and the coordination environment of the iron(II) center .

Applications De Recherche Scientifique

Fe(BF4)2 Fe(BF_4)_2 Fe(BF4)2

, est un composé polyvalent utilisé dans diverses applications de recherche scientifique. Vous trouverez ci-dessous une analyse complète axée sur les applications uniques dans différents domaines :Catalyse en synthèse organique

Tétrafluoroborate de fer(II) : agit comme catalyseur en synthèse organique, en particulier dans la réduction des aldéhydes en alcools dans des conditions d'hydrogénation par transfert . Ce processus est crucial pour la production d'alcools primaires, qui sont des intermédiaires précieux dans la synthèse de produits chimiques fins et de produits pharmaceutiques.

Électrochimie

Dans le domaine de l'électrochimie, le tétrafluoroborate de fer(II) est utilisé comme électrolyte dans la fabrication de batteries . Sa stabilité et sa conductivité en font un excellent choix pour les batteries haute performance, contribuant au développement de systèmes de stockage d'énergie plus efficaces.

Science des matériaux

Ce composé sert de matière première pour la formation de divers complexes de coordination du fer(II) . Ces complexes ont des applications significatives dans la science des matériaux, notamment le développement de nouveaux matériaux aux propriétés magnétiques, électroniques ou catalytiques uniques.

Chimie verte

Tétrafluoroborate de fer(II) : est reconnu pour son rôle dans les applications de chimie verte. Il est utilisé comme catalyseur qui respecte les principes de la chimie verte, améliorant l'efficacité catalytique tout en minimisant l'impact environnemental .

Électrocatalyse

Le composé trouve une application dans l'électrocatalyse, en particulier au sein des solvants eutectiques profonds (DES) . Il contribue à la synthèse de produits de grande valeur avec une empreinte environnementale minimale, s'alignant sur les solutions énergétiques durables.

Synthèse de complexes de ligands

Il est essentiel dans la synthèse de complexes de ligands qui catalysent l'hydrogénation par transfert des aldéhydes . Ces complexes sont essentiels dans les recherches axées sur la création de processus catalytiques efficaces et sélectifs.

Systèmes de solvants

Tétrafluoroborate de fer(II) : est utilisé dans l'étude des propriétés physico-chimiques des systèmes de solvants verts. Sa nature faiblement coordinante de l'anion permet de mener des recherches approfondies sur les applications des solvants verts dans les transformations impliquant le CO2, la biomasse et les plastiques de rebut .

Mécanisme D'action

Target of Action

Iron(II) tetrafluoroborate, also known as ferrous tetrafluoroborate, is an inorganic compound with the chemical formula Fe(BF4)2 . The primary targets of this compound are various aldehydes . Aldehydes play a crucial role in numerous biochemical processes, and their reduction is a key step in many organic reactions.

Mode of Action

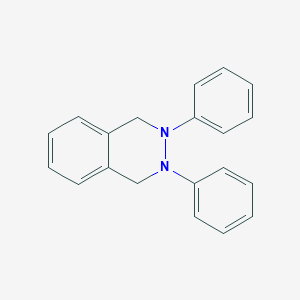

Iron(II) tetrafluoroborate acts as a catalyst in the transfer hydrogenation of various aldehydes . It forms coordination complexes with ligands such as tris[2-(diphenylphosphino)ethyl]phosphine . These complexes interact with the aldehyde targets, facilitating their reduction to the corresponding primary alcohols .

Biochemical Pathways

The action of Iron(II) tetrafluoroborate primarily affects the biochemical pathways involving aldehydes. By catalyzing the reduction of aldehydes to primary alcohols, it influences the balance of these compounds in the system . This can have downstream effects on various metabolic and synthetic pathways that involve these compounds.

Pharmacokinetics

As an inorganic compound, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Iron(II) tetrafluoroborate are quite different from those of organic drugs. It is soluble in water , which can influence its distribution and bioavailability.

Result of Action

The primary result of the action of Iron(II) tetrafluoroborate is the reduction of aldehydes to primary alcohols . This can lead to changes in the concentrations of these compounds, potentially influencing various cellular and molecular processes.

Action Environment

The action of Iron(II) tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of suitable ligands is necessary for it to form coordination complexes and exhibit its catalytic activity . Additionally, its solubility in water can affect its distribution and efficacy . Its stability and activity can also be influenced by factors such as temperature and pH .

Safety and Hazards

Iron(II) tetrafluoroborate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Orientations Futures

Propriétés

IUPAC Name |

iron(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Fe/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZXLFFLHJJJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Fe | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884830 | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous fluoroborate is a yellow-green odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), 40-42% Aqueous solution: Green liquid; [Strem Chemicals MSDS] | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

15283-51-9 | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, iron(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

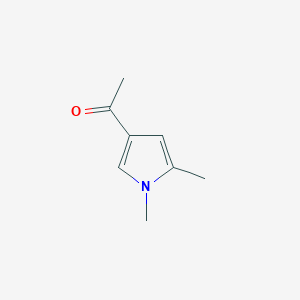

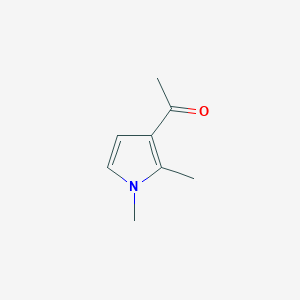

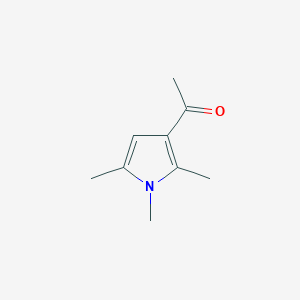

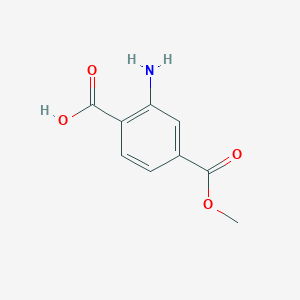

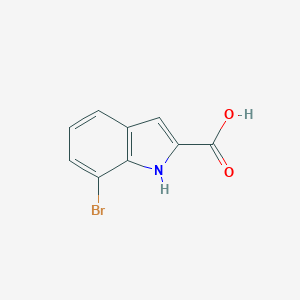

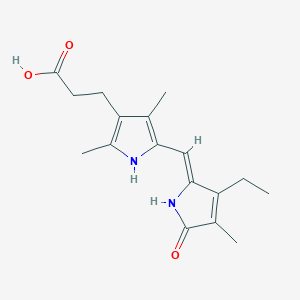

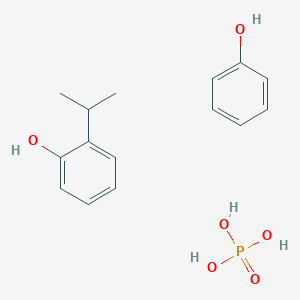

Synthesis routes and methods I

Procedure details

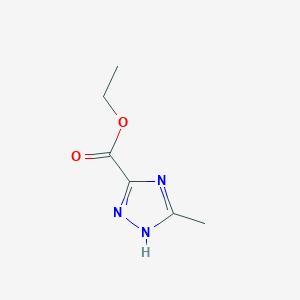

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the molecular formula and weight of iron(II) tetrafluoroborate hexahydrate?

A1: The molecular formula of iron(II) tetrafluoroborate hexahydrate is Fe(BF4)2·6H2O. Its molecular weight is 337.67 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize iron(II) tetrafluoroborate complexes?

A2: Researchers often utilize a combination of techniques including:

- UV-Vis Spectroscopy: This method helps analyze electronic transitions within the complex, offering insights into ligand field strength and metal-ligand interactions. [, , , ]

- Infrared Spectroscopy (IR): IR spectroscopy reveals information about the vibrational modes of molecules, particularly useful for identifying functional groups and studying structural changes upon complexation. [, , , ]

- Mössbauer Spectroscopy: This technique provides valuable information about the oxidation state and spin state of iron atoms within the complex, contributing to understanding its electronic structure and magnetic properties. [, , , ]

- NMR Spectroscopy: While less common for paramagnetic iron(II) complexes, NMR can be used to study ligand dynamics and solution-phase behavior. [, ]

Q3: What catalytic properties make iron(II) tetrafluoroborate attractive for organic synthesis?

A3: Iron(II) tetrafluoroborate acts as a Lewis acid catalyst, facilitating various organic transformations. Its notable features include:

- Mild Lewis Acidity: This allows for selective activation of substrates without promoting undesired side reactions. [, ]

- Air and Moisture Stability: This property simplifies reaction setup and handling, making it user-friendly. [, ]

- Tolerance to Diverse Functional Groups: This enables the use of complex substrates, expanding its synthetic utility. [, ]

Q4: Can you provide specific examples of reactions catalyzed by iron(II) tetrafluoroborate?

A4: Certainly. This compound has proven effective in:

- Alkylation Reactions: Facilitates alkylation of indole [] and pyrrole [] with vinyl ketones, providing efficient routes to valuable heterocyclic compounds.

- 1,4-Addition Reactions: Enables 1,4-addition of β-keto esters with vinyl ketones, showcasing its versatility in constructing carbon-carbon bonds. []

Q5: Are there instances where iron(II) tetrafluoroborate is employed in combination with other catalytic systems?

A5: Yes, research has demonstrated its synergistic effect with:

- Photocatalysts: It enhances the activity of riboflavin tetraacetate in the photocatalytic oxidative cleavage of trans-stilbene using visible light and atmospheric oxygen. []

Q6: What is spin crossover behavior and how is it relevant to iron(II) tetrafluoroborate complexes?

A6: Spin crossover (SCO) describes the phenomenon where a transition metal complex can switch between high-spin and low-spin states, influenced by external stimuli like temperature or pressure. This is particularly relevant to iron(II) complexes. [, , , ]

Q7: How do ligands influence the spin state of iron(II) in these complexes?

A7: The ligand field strength plays a crucial role. Strong field ligands favor low-spin configurations, while weak field ligands promote high-spin states. [, ]

Q8: What techniques are used to study spin crossover behavior in these complexes?

A8: A combination of:

- Magnetic Susceptibility Measurements: This provides direct information about the magnetic moment and hence the spin state of the complex as a function of temperature. [, ]

- Mössbauer Spectroscopy: This technique allows researchers to distinguish between high-spin and low-spin iron(II) centers based on their distinct spectral signatures. [, , ]

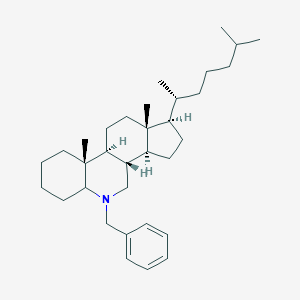

Q9: How is iron(II) tetrafluoroborate employed in supramolecular chemistry?

A9: This compound serves as a valuable building block for constructing:

- Metallosupramolecular Assemblies: This includes structures like triple helicates [, ], molecular rectangles [], and trigonal bipyramids [], highlighting its role in creating complex architectures through self-assembly processes.

- Coordination Polymers: Iron(II) tetrafluoroborate facilitates the formation of 1D chain-like structures and 3D networks by bridging with multidentate ligands, offering potential applications in materials science. [, ]

Q10: Are there any instances where iron(II) tetrafluoroborate complexes exhibit interesting material properties?

A10: Yes, for example:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.